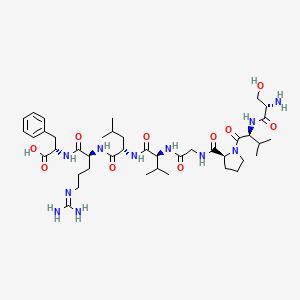
H-Ser-Val-Pro-Gly-Val-Leu-Arg-Phe-OH
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound H-Ser-Val-Pro-Gly-Val-Leu-Arg-Phe-OH is a synthetic peptide composed of the amino acids serine, valine, proline, glycine, valine, leucine, arginine, and phenylalanine. Peptides like this one are often studied for their potential biological activities and applications in various fields, including medicine and biochemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of H-Ser-Val-Pro-Gly-Val-Leu-Arg-Phe-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is activated and coupled to the resin-bound peptide chain.
Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
In an industrial setting, the production of peptides like This compound is scaled up using automated peptide synthesizers. These machines can handle large quantities of reagents and perform multiple synthesis cycles efficiently. The final product is then purified using techniques such as high-performance liquid chromatography (HPLC).
化学反应分析
Types of Reactions
H-Ser-Val-Pro-Gly-Val-Leu-Arg-Phe-OH: can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the amino acid residues, particularly those with sulfur-containing side chains (e.g., cysteine, methionine).
Reduction: Reduction reactions can reverse oxidation or reduce disulfide bonds if present.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Various chemical reagents depending on the desired modification.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of sulfoxides or sulfone derivatives, while reduction can restore the original peptide structure.
科学研究应用
H-Ser-Val-Pro-Gly-Val-Leu-Arg-Phe-OH: has several applications in scientific research:
Biochemistry: Studying protein-protein interactions and enzyme-substrate specificity.
Medicine: Investigating potential therapeutic effects, such as antimicrobial or anticancer activities.
Chemistry: Exploring the peptide’s stability, reactivity, and potential as a building block for more complex molecules.
Industry: Developing new materials or coatings with specific properties derived from the peptide.
作用机制
The mechanism of action of H-Ser-Val-Pro-Gly-Val-Leu-Arg-Phe-OH depends on its specific biological activity. Generally, peptides exert their effects by binding to specific receptors or enzymes, thereby modulating their activity. The molecular targets and pathways involved can vary widely based on the peptide’s structure and the biological context.
相似化合物的比较
Similar Compounds
- H-Gly-Arg-Gly-Asp-Ser-Pro-OH
- H-Gly-Arg-Ala-Asp-Ser-Pro-OH
- H-Arg-Gly-Asp-Ser-OH
Uniqueness
H-Ser-Val-Pro-Gly-Val-Leu-Arg-Phe-OH: is unique due to its specific sequence of amino acids, which imparts distinct biological and chemical properties. Compared to similar peptides, it may exhibit different binding affinities, stability, and reactivity, making it valuable for specific applications in research and industry.
属性
CAS 编号 |
586973-89-9 |
|---|---|
分子式 |
C41H67N11O10 |
分子量 |
874.0 g/mol |
IUPAC 名称 |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C41H67N11O10/c1-22(2)18-28(36(57)47-27(14-10-16-45-41(43)44)35(56)49-29(40(61)62)19-25-12-8-7-9-13-25)48-38(59)32(23(3)4)50-31(54)20-46-37(58)30-15-11-17-52(30)39(60)33(24(5)6)51-34(55)26(42)21-53/h7-9,12-13,22-24,26-30,32-33,53H,10-11,14-21,42H2,1-6H3,(H,46,58)(H,47,57)(H,48,59)(H,49,56)(H,50,54)(H,51,55)(H,61,62)(H4,43,44,45)/t26-,27-,28-,29-,30-,32-,33-/m0/s1 |
InChI 键 |
BVRMCXWEYUWZTQ-HNUXGDIYSA-N |
手性 SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)CNC(=O)[C@@H]2CCCN2C(=O)[C@H](C(C)C)NC(=O)[C@H](CO)N |
规范 SMILES |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)C(C(C)C)NC(=O)CNC(=O)C2CCCN2C(=O)C(C(C)C)NC(=O)C(CO)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


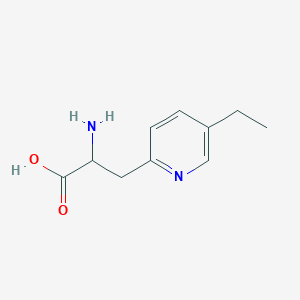

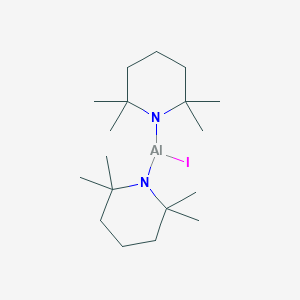
![3-[N-(2-bromo-4,6-dinitrophenyl)-C-methylcarbonimidoyl]-4-hydroxy-1-phenylquinolin-2-one](/img/structure/B12575554.png)
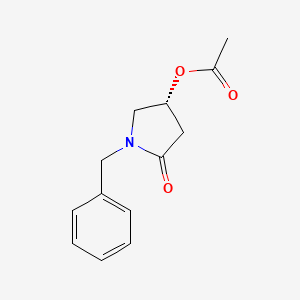
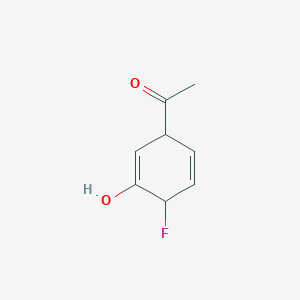

![Bis[tris(phenylamino)silyl]methane](/img/structure/B12575582.png)
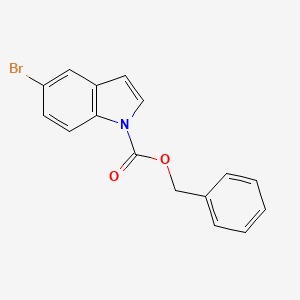
![3-[(4-Bromophenyl)methyl]-3-methyloxetane](/img/structure/B12575594.png)
![Benzoic acid, 4-[tris(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)silyl]-](/img/structure/B12575599.png)
![Thiazolium, 3-[2-[4-(diethylamino)phenyl]-2-oxoethyl]-](/img/structure/B12575605.png)
![N,N'-(Hexane-1,6-diyl)bis[3,5-bis(3-aminopropoxy)benzamide]](/img/structure/B12575611.png)
![1,1'-(But-1-en-3-yne-1,4-diyl)bis[4-(trifluoromethyl)benzene]](/img/structure/B12575626.png)
